molecular formula C20H22O7 B052267 [(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate CAS No. 115995-12-5

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate

Cat. No. B052267
M. Wt: 374.4 g/mol
InChI Key: AGGJZXSACXUOJX-ILCCUAOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate is a natural product found in Montanoa tomentosa with data available.

Scientific Research Applications

Structural Studies and Synthesis

  • The compound exhibits distinct intramolecular hydrogen bonding, contributing to its structural stability, as seen in various structurally related compounds (Penthala et al., 2014).
  • It has been synthesized through reactions like Heck reaction, demonstrating its synthetic accessibility and potential for modification (Penthala et al., 2014).
  • The compound's molecular structure shows a significant dihedral angle, indicating its conformational flexibility, which is a common feature in its chemical class (Fujimori et al., 1986).

Biological Activities

  • Derivatives of this compound have been studied for potential anti-inflammatory properties, as seen in similar compounds extracted from natural sources like Senecio asirensis (Ahmed et al., 2004).
  • It has also been explored for pharmacological applications, particularly in synthesizing novel derivatives with potential therapeutic benefits (Kumar et al., 2017).

Extraction and Analysis

  • Techniques like Amberlite LA-2 extraction in various diluents have been used for compounds with similar structures, indicating possible methods for its purification and analysis (Uslu, 2012).

properties

CAS RN

115995-12-5

Product Name

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H22O7/c1-8(2)6-13(22)26-17-11(5)15-12(21)7-9(3)20(15,25)18-14(16(17)23)10(4)19(24)27-18/h6-7,14,16-18,23,25H,4H2,1-3,5H3/t14-,16-,17-,18+,20-/m1/s1

InChI Key

AGGJZXSACXUOJX-ILCCUAOLSA-N

Isomeric SMILES

CC1=CC(=O)C2=C([C@H]([C@@H]([C@@H]3[C@@H]([C@@]12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C

SMILES

CC1=CC(=O)C2=C(C(C(C3C(C12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C

Canonical SMILES

CC1=CC(=O)C2=C(C(C(C3C(C12O)OC(=O)C3=C)O)OC(=O)C=C(C)C)C

synonyms

montacephalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Reactant of Route 2
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Reactant of Route 3
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Reactant of Route 4
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Reactant of Route 5
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate
Reactant of Route 6
[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate

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